EGFR Inhibitory Potency: (E)-AG 99 Versus AG-1478
As an early-generation tyrphostin, (E)-AG 99 exhibits micromolar EGFR inhibitory potency (IC50 = 10 μM in A431 cells) , contrasting sharply with the nanomolar potency of later-generation tyrphostins such as AG-1478 (IC50 = 3 nM) . This approximately 3,333-fold difference in potency defines distinct utility niches: (E)-AG 99 serves as a tool compound for studying basal EGFR inhibition at higher concentrations, whereas AG-1478 is employed for potent, near-complete EGFR blockade at low nanomolar concentrations.
| Evidence Dimension | EGFR kinase inhibition potency |
|---|---|
| Target Compound Data | IC50 = 10 μM (10,000 nM) |
| Comparator Or Baseline | AG-1478: IC50 = 3 nM |
| Quantified Difference | 3,333-fold lower potency |
| Conditions | Human epidermoid carcinoma cell line A431 |
Why This Matters
This potency differential determines the appropriate experimental concentration range and influences off-target risk profiles in kinase inhibition studies.
